molecular formula C15H25BN2O2 B6342254 2-(Diethylamino)pyridine-4-boronic acid pinacol ester CAS No. 1351231-77-0

2-(Diethylamino)pyridine-4-boronic acid pinacol ester

Cat. No.: B6342254
CAS No.: 1351231-77-0
M. Wt: 276.18 g/mol
InChI Key: VHOPEIZUZKRUND-UHFFFAOYSA-N
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Description

2-(Diethylamino)pyridine-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester typically involves the borylation of 2-(Diethylamino)pyridine. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H borylation of pyridines .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as the palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. The choice of catalyst and reaction conditions can be optimized to ensure the purity and consistency of the final product .

Mechanism of Action

The mechanism of action of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

2-(Diethylamino)pyridine-4-boronic acid pinacol ester can be compared with other boronic esters such as:

Conclusion

This compound is a versatile and valuable compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique structure and reactivity make it an important building block in the synthesis of various organic molecules, with applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O2/c1-7-18(8-2)13-11-12(9-10-17-13)16-19-14(3,4)15(5,6)20-16/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOPEIZUZKRUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140842
Record name 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351231-77-0
Record name 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351231-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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